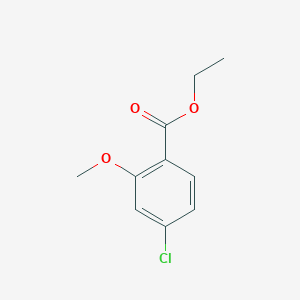

4-Chloro-2-methoxybenzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methoxybenzoic acid is an organic compound with the molecular formula ClC6H3(OCH3)CO2H . It is a white to light brown fine crystalline powder . This compound is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl)(2-methoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Chloro-2-methoxybenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . The esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 186.59 .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .Physical And Chemical Properties Analysis

4-Chloro-2-methoxybenzoic acid has a melting point of 146-148 °C . It is soluble in methanol . The compound is a solid in form and is white to almost white in color .Applications De Recherche Scientifique

Reactions at the Benzylic Position

4-Chloro-2-methoxybenzoic acid ethyl ester can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .

Protodeboronation of Pinacol Boronic Esters

This compound can be used in the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound . This process is particularly useful in the synthesis of various organic compounds .

Formation of Complexes with Metal Ions

4-Chloro-2-methoxybenzoic acid ethyl ester can form complexes with various metal ions such as Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . These complexes can be used in various applications, including catalysis and materials science .

Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone

This compound can be used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone . This compound has potential applications in organic synthesis .

Synthesis of 5-chloro-2-methoxybenzoates

4-Chloro-2-methoxybenzoic acid ethyl ester can be used in the synthesis of 5-chloro-2-methoxybenzoates . These compounds have potential applications in the synthesis of various organic compounds .

Internal Standard in HPLC

2-Methoxybenzoic acid, a related compound, has been used as an internal standard during the quantification of free and conjugated salicylic acid in tomato cells by High Performance Liquid Chromatography (HPLC) . It’s plausible that 4-Chloro-2-methoxybenzoic acid ethyl ester could be used in a similar manner.

Mécanisme D'action

Target of Action

Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It’s known that benzoic acid derivatives can form complexes with various metal ions, such as mn 2+, co 2+, ni 2+, cu 2+, and zn 2+ . This suggests that the compound may interact with metalloproteins or metal-dependent enzymes, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzoic acid ethyl ester. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and reactivity . Furthermore, the compound’s action may also be influenced by the physiological environment, including the presence of specific enzymes or transport proteins, and the pH of different body compartments.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

ethyl 4-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNMGBKXKTVUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)

![5-[2-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330050.png)

![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330078.png)